![molecular formula C16H17F2N3O3S B2494119 N'-[4,6-dimethyl-3-(methylsulfonyl)-2-pyridinyl]-2,6-difluoro-N'-methylbenzenecarbohydrazide CAS No. 341967-39-3](/img/structure/B2494119.png)
N'-[4,6-dimethyl-3-(methylsulfonyl)-2-pyridinyl]-2,6-difluoro-N'-methylbenzenecarbohydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N'-[4,6-dimethyl-3-(methylsulfonyl)-2-pyridinyl]-2,6-difluoro-N'-methylbenzenecarbohydrazide is a useful research compound. Its molecular formula is C16H17F2N3O3S and its molecular weight is 369.39. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Chemical Properties
Modified Synthesis Techniques : A study focused on the modified synthesis of a compound related to N'-[4,6-dimethyl-3-(methylsulfonyl)-2-pyridinyl]-2,6-difluoro-N'-methylbenzenecarbohydrazide. This synthesis process included N-oxidation, one-pot synthesis, oxidation with H2O2, and a final chlorination step. The process was evaluated for its green metrics, indicating its efficiency and environmental impact (Gilbile et al., 2017).
Soluble Fluorinated Polyamides : Research explored the synthesis of new soluble fluorinated polyamides containing pyridine and sulfone moieties, relevant to the structure of this compound. These polyamides showed excellent solubility and good thermal stability, indicating potential applications in various fields (Liu et al., 2013).
Synthesis of Pyrimidine Derivatives : A study on the synthesis of 4,6-dimethyl-2-(methylsulfonyl) pyrimidine, a compound similar in structure, highlighted a process involving cyclization, methylation, and oxidation. This indicates the chemical reactivity and synthesis pathways of related compounds (Hongbin, 2011).
Development of Novel Polymers : Research into the synthesis and characterization of soluble polyimides derived from polycondensation involving pyridine and fluorine elements, akin to the structure of this compound, was conducted. These polymers demonstrated good solubility and thermal stability, suggesting potential industrial applications (Zhang et al., 2007).
Applications in Organic Chemistry
Vinylsulfones and Vinylsulfonamides : A study explored the synthesis of 1-(methylsulfonyl)-1-propene and related compounds, which are widely used in synthetic organic chemistry due to their range of biological activities and roles as active agents in various reactions. This research highlights the broader utility of compounds with similar sulfonyl groups (Author Unknown, 2020).
Synthesis of Pyridinium-derived Complexes : Research involving the synthesis of pyridinium-derived N-heterocyclic carbene complexes of platinum showed the potential for these types of compounds in advanced chemical reactions and processes (Owen et al., 2004).
Antibiotic Detection in Milk : A study on the generation of broad specificity antibodies for sulfonamide antibiotics, including a compound similar to this compound, developed a sensitive enzyme-linked immunosorbent assay (ELISA) for analyzing milk samples. This demonstrates the compound's relevance in food safety and pharmaceutical analysis (Adrián et al., 2009).
Mechanism of Action
Future Directions
Properties
IUPAC Name |
N'-(4,6-dimethyl-3-methylsulfonylpyridin-2-yl)-2,6-difluoro-N'-methylbenzohydrazide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17F2N3O3S/c1-9-8-10(2)19-15(14(9)25(4,23)24)21(3)20-16(22)13-11(17)6-5-7-12(13)18/h5-8H,1-4H3,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ACWHJLLNWWRENW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=C1S(=O)(=O)C)N(C)NC(=O)C2=C(C=CC=C2F)F)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17F2N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
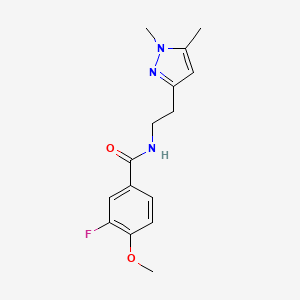
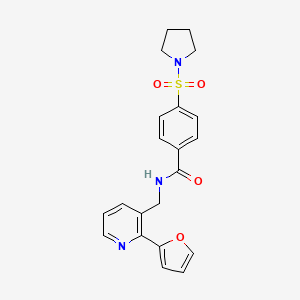

![3-[3-(2H-1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-6-fluoro-2H-chromen-2-one](/img/structure/B2494041.png)

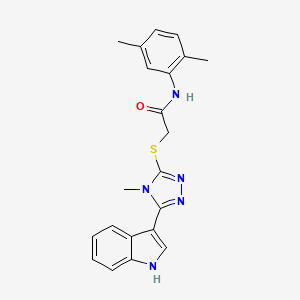
![1-(2-Fluorophenyl)-4-[5-(2-hydroxypyridin-3-yl)-1,2,4-oxadiazol-3-yl]pyrrolidin-2-one](/img/structure/B2494044.png)
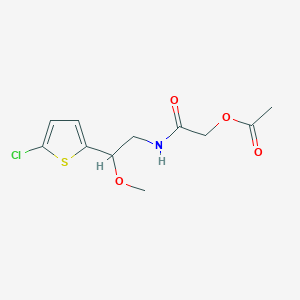
![5-(2-(5-(4-fluorophenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl)-2-oxoethyl)-1-(2-hydroxyethyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one](/img/structure/B2494048.png)
![2-methanesulfonyl-N-{2-[6-oxo-3-(trifluoromethyl)-1,6-dihydropyridazin-1-yl]ethyl}benzamide](/img/structure/B2494051.png)
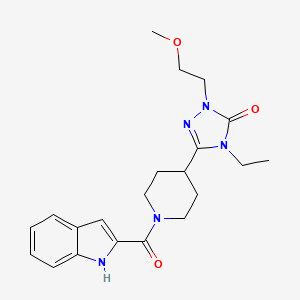
![N-(3-acetylphenyl)-2-{8-[methyl(propyl)amino]-3-oxo-2H,3H-[1,2,4]triazolo[4,3-a]pyrazin-2-yl}acetamide](/img/structure/B2494054.png)
![(4Z)-1-(4-acetylphenyl)-4-[(4-bromophenyl)methylidene]-2-(4-butoxyphenyl)-4,5-dihydro-1H-imidazol-5-one](/img/structure/B2494055.png)
![N-[1-(4-fluorobenzenesulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]-3-methylbenzene-1-sulfonamide](/img/structure/B2494058.png)
